生长抑素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Somatostatin, also known as growth hormone-inhibiting hormone, is a peptide hormone that plays a crucial role in regulating the endocrine system. It affects neurotransmission and cell proliferation by interacting with G protein-coupled somatostatin receptors and inhibiting the release of numerous secondary hormones. Somatostatin is produced in various tissues, including the hypothalamus, gastrointestinal tract, and pancreas .

科学研究应用

Somatostatin has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in regulating hormone secretion and cell proliferation.

Medicine: Used in the treatment of acromegaly, neuroendocrine tumors, and gastrointestinal disorders. .

Industry: Employed in the development of diagnostic imaging agents and therapeutic drugs

作用机制

Target of Action

Somatostatin, also known as growth hormone-inhibiting hormone (GHIH), is a naturally-occurring peptide hormone that regulates the endocrine system . It primarily targets the endocrine system and the central nervous system (CNS) . It is secreted by the D cells of the islets to inhibit the release of insulin and glucagon, and is also generated in the hypothalamus, where it inhibits the release of growth hormone and thyroid-stimulating hormones from the anterior pituitary . The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors .

Mode of Action

Somatostatin acts through a transmembrane G protein-coupled receptor (SST1-SST5) . When released into the stomach, it binds to an alpha-1 G-protein coupled receptor on the basolateral membrane of the parietal cell . This binding leads to the inhibition of adenylyl cyclase, antagonising the stimulatory effect of histamine, and thus inhibiting gastric acid secretion by parietal cells .

Biochemical Pathways

The signaling pathways involved in the antitumor function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . SSTR subtype-mediated activation or inhibition of the mitogen-activated protein kinases (MAPKs) has long been associated with cell growth inhibition in different cells .

Pharmacokinetics

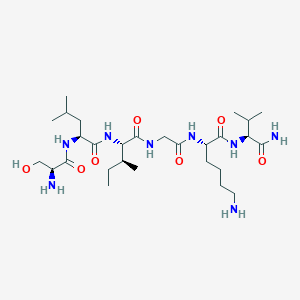

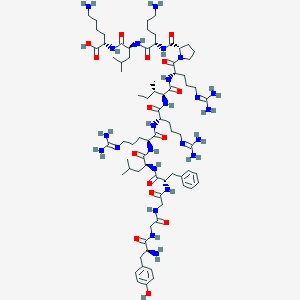

Somatostatin is a 14 amino acid peptide that inhibits pancreatic exocrine and endocrine secretion. . Octreotide is an 8 amino acid synthetic analogue of somatostatin that possesses similar pharmacological effects. It has a much longer duration of action, however, and can be given subcutaneously .

Result of Action

Somatostatin elicits anti-neoplastic actions on various tumours via direct or indirect effects, or a combination of both . It regulates a wide variety of physiological functions and inhibits the secretion of other hormones, the activity of the gastrointestinal tract and the rapid reproduction of normal and tumour cells .

Action Environment

Environmental factors such as diet and physical activity can influence the action of somatostatin. For example, compared to carbohydrates, fat and protein are the major stimulants that release somatostatin . Moreover, perturbed energy balance plays a determinant role in food-seeking behaviour and body fat is a critical player to make the final decision whether it is food intake or energy expenditure .

生化分析

Biochemical Properties

Somatostatin exerts diverse biological actions in the endocrine and nervous systems . It is the major physiological inhibitor of growth hormone secretion from the anterior pituitary and insulin and glucagon release from the pancreatic islets . Furthermore, in the striatum, where it has been implicated in modulating locomotor activity, somatostatin is a major stimulant of dopamine release from nigrostriatal neurons and may interact with dopamine in modulating basal ganglia functions .

Cellular Effects

Somatostatin regulates an extensive panel of endocrine and exocrine systems in the body and the disturbances of its secretion can have very severe consequences . It inhibits the activity of other hormones, the activity of the gastrointestinal tract, and the rapid reproduction of cells . It also plays a significant role in directing the pituitary gland to release certain hormones .

Molecular Mechanism

The actions of somatostatin are mediated via signalling pathways of G protein-coupled somatostatin receptors . Upon activation, these receptors cause multiple phosphorylation events within the C-terminal tail followed by receptor internalization . This conformational change facilitates the coupling and activation of the G protein, initiating downstream signaling cascades .

Temporal Effects in Laboratory Settings

In pulse-chase experiments, where somatostatin was incubated with cells for a certain period, it was found that the nuclear localization of somatostatin increased significantly over time . This suggests that the redistribution mechanism or the kinetics of somatostatin is different from that for other substances .

Metabolic Pathways

Somatostatin originates from pre-prosomatostatin and is processed to a shorter form, i.e., somatostatin-14, and a longer form, i.e., somatostatin-28 . These peptides repress growth hormone secretion and are involved in the regulation of glucagon and insulin synthesis in the pancreas .

Transport and Distribution

Somatostatin is produced in various organs and cells, and the inhibitory function of somatostatin-containing cells is involved in a range of physiological functions and pathological modifications . The gastrointestinal system is the largest endocrine organ for digestion and absorption, and somatostatin-endocrine cells and neurons in the gastrointestinal system are critical effectors to maintain homeostasis via somatostatin receptors .

Subcellular Localization

Upon activation, somatostatin receptors cause multiple phosphorylation events within the C-terminal tail followed by receptor internalization . This suggests that somatostatin and its receptors are localized in the cell membrane and can be internalized upon activation.

准备方法

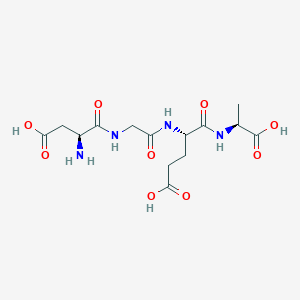

Synthetic Routes and Reaction Conditions: Somatostatin can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is added using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified

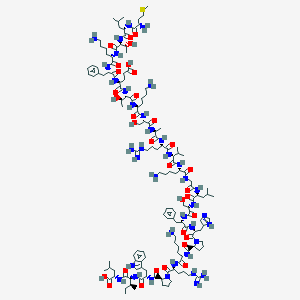

Industrial Production Methods: In industrial settings, somatostatin analogues are often produced using recombinant DNA technology. This involves inserting the gene encoding somatostatin into a suitable host organism, such as Escherichia coli or yeast, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques .

化学反应分析

Types of Reactions: Somatostatin undergoes various chemical reactions, including:

Oxidation: The methionine residue in somatostatin can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds in somatostatin can be reduced to free thiols.

Substitution: Amino acid residues in somatostatin can be substituted with other amino acids to create analogues

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like DCC or DIC

Major Products:

Oxidation: Methionine sulfoxide-containing somatostatin.

Reduction: Reduced somatostatin with free thiols.

Substitution: Somatostatin analogues with modified amino acid sequences

相似化合物的比较

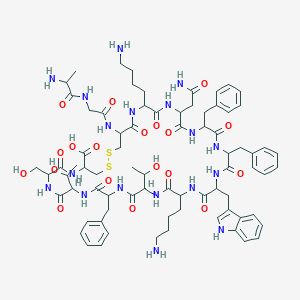

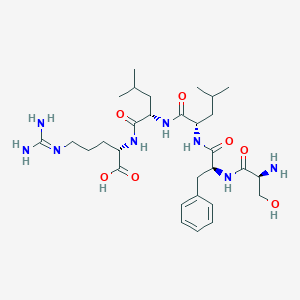

Octreotide: A synthetic analogue of somatostatin with a longer half-life, used in the treatment of acromegaly and neuroendocrine tumors.

Lanreotide: Another synthetic analogue with similar applications as octreotide.

Pasireotide: A second-generation somatostatin analogue with broader receptor affinity

Comparison: Somatostatin is unique due to its natural occurrence and broad range of physiological effects. Its synthetic analogues, such as octreotide and lanreotide, have been developed to overcome the short half-life of native somatostatin, providing longer-lasting therapeutic effects. Pasireotide, with its broader receptor affinity, offers additional therapeutic options for conditions not adequately managed by first-generation analogues .

属性

| Somatostatin binds to 5 subtypes of somatostatin receptors (SSTRs), which are all Gi-protein-coupled transmembrane receptors that inhibits adenylyl cyclase upon activation. By inhibiting intracellular cyclic AMP and Ca2+ and by a receptor-linked distal effect on exocytosis, SSTRs block cell secretion. The common pathway shared by the receptors involve the activation of phosphotyrosine phosphatase (PTP), and modulation of mitogen-activated protein kinase (MAPK). With the exception of SSTR3, activation of SSTRs lead to activation of voltage-gated potassium channels accompanied by increased K+ currents. This result in membrane hyperpolarization and inhibits depolarization-induced Ca2+ influx through voltage-sensitive Ca2+ channels. Depending on the receptor subtype, signalling cascades involve activation of other downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase (NOS). SSTRs 1 to 4 bind both somatostatin isoforms with equal nanomolar binding affinity whereas SSTR5 exhibits a 5- to 10-fold higher binding affinity for SST-28. **Effects of SSTR1:** Upon biding of somatostatin and activation, SSTR1 mediates an antisecretory effect on growth hormone, prolactin and calcitonin. **Effects of SSTR2:** SSTR2 subtype dominates in endocrine tissues. By binding to SST2 receptors, somatostatin exerts paracrine inhibitory actions on gastrin release from G cells, histamine release from ECL cells, and directly on parietal cell acid output. SSTR2 receptor signalling cascades also inhibit the secretion of growth hormone and that of adrenocorticotropin, glucagon, insulin, and interferon-γ. **Effects of SSTR3:** Activation of these receptors lead to reduction in cell proliferation. SSTR3 triggers PTP-dependent cell apoptosis accompanied by activation of p53 and the pro-apoptotic protein Bax. A study of the matrigel sponge assay suggests that through SSTR3-mediated inhibition of both NOS and MAPK activities may lead to the antitumor effects of somatostatin in inhibiting tumor angiogenesis. **Effects of SSTR4:** The functions of SSTR4 remain largely unknown. **Effects of SSTR5:** Like SSTR2, SSTR5 subtype also predominates in endocrine tissues. Upon activation, SSTR5 signalling cascades exert an inhibitory action on growth hormone, adrenocorticotropin, insulin, and glucagon-like peptide-1 as well as the secretion of amylase. The presence of somatostatin receptors has been identified in most neuroendocrine tumours, endocrine gastroenteropancreatic (GEP) tumors, paragangliomas, pheochromocytomas, medullary thyroid carcinomas (MTC) and small cell lung carcinomas. The antitumor effects of somatostatin were also effective in various malignant lymphomas and breast tumours. Gastrointestinal hormones, such as gastrin, secretin, and cholecystokinin (CCK), as well as growth hormones and growth factors are thought to be elevated in gastrointestinal tract and neuroendocrine tumours and are inhibited by somatostatin. _In vitro_, somatostatin inhibited epidermal growth factor (EGF)-induced DNA synthesis and replication following which suggest that somatostatin may have direct anti-proliferative effects via SSTR signalling. Acromegaly is characterized as the endocrine disorder caused by a functioning tumour of cells that secrete growth hormone from the anterior pituitary. Somatostatin analogue therapies serve to normalize the elevated levels of GH and insulin-like growth factor 1 (IGF-1) and attenuate tumour growth. In the vascular system this likely produces vasoconstriction by inhibiting adenylate cyclase leading to a lowering the concentration of cyclic adenosine monophosphate in the endothelial cells which ultimately blocks vasodilation through this pathway. This vasoconstriction is though the be responsible for reducing blood flow to the esophageal tissues and so reduces bleeding from esophageal varices. Somatostatin mediates an analgesic activity by reducing vascular and nociceptive components of inflammation. Studies indicate that somatostatin may be present in nociceptive DRG neurons with C-fibers and primary afferent neurons to inhibit the release of transmitters at the presynaptic junctions of the sensory-efferent nerve terminals. Exogenous somatostatin has shown to inhibit the release of Substance P from central and peripheral nerve ending. | |

CAS 编号 |

51110-01-1 |

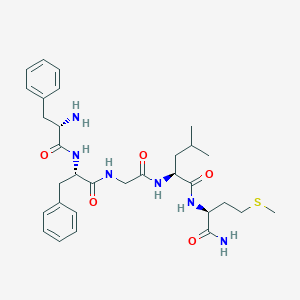

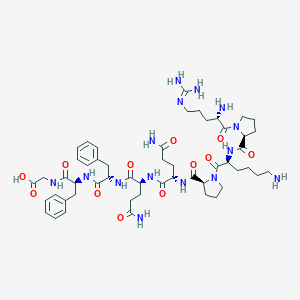

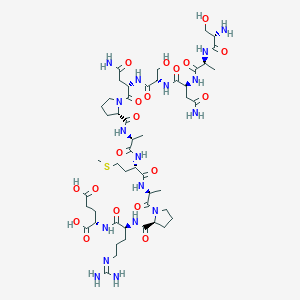

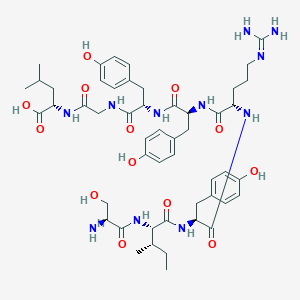

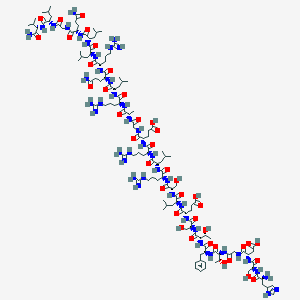

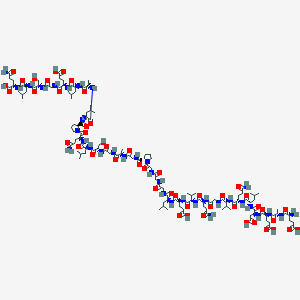

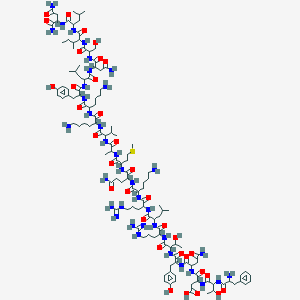

分子式 |

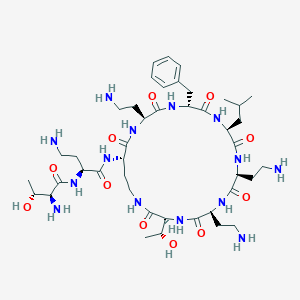

C76H104N18O19S2 |

分子量 |

1637.9 g/mol |

IUPAC 名称 |

(4R,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C76H104N18O19S2/c1-41(79)64(100)82-37-61(99)83-58-39-114-115-40-59(76(112)113)92-72(108)57(38-95)91-75(111)63(43(3)97)94-71(107)54(33-46-23-11-6-12-24-46)90-74(110)62(42(2)96)93-66(102)51(28-16-18-30-78)84-69(105)55(34-47-36-81-49-26-14-13-25-48(47)49)88-68(104)53(32-45-21-9-5-10-22-45)86-67(103)52(31-44-19-7-4-8-20-44)87-70(106)56(35-60(80)98)89-65(101)50(85-73(58)109)27-15-17-29-77/h4-14,19-26,36,41-43,50-59,62-63,81,95-97H,15-18,27-35,37-40,77-79H2,1-3H3,(H2,80,98)(H,82,100)(H,83,99)(H,84,105)(H,85,109)(H,86,103)(H,87,106)(H,88,104)(H,89,101)(H,90,110)(H,91,111)(H,92,108)(H,93,102)(H,94,107)(H,112,113)/t41-,42+,43+,50-,51-,52-,53-,54-,55-,56-,57?,58-,59-,62-,63-/m0/s1 |

InChI 键 |

NHXLMOGPVYXJNR-FQSIDJEASA-N |

SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

手性 SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC6=CC=CC=C6)O |

规范 SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC6=CC=CC=C6)O |

| 38916-34-6 51110-01-1 |

|

相关CAS编号 |

51110-01-1 (Parent) |

序列 |

One Letter Code: HAGCKNFFWKTFTSC-OH (Disulfide bridge: Cys3-Cys14) |

同义词 |

Cyclic Somatostatin Somatofalk Somatostatin Somatostatin 14 Somatostatin, Cyclic Somatostatin-14 Somatotropin Release Inhibiting Factor Somatotropin Release Inhibiting Hormone Somatotropin Release-Inhibiting Factor Somatotropin Release-Inhibiting Hormone SRIH-14 Stilamin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)